[(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Description
This compound belongs to the rhodanine-acetic acid family, characterized by a thiazolidinone core fused with a pyrazole ring and a 4-methoxyphenyl substituent. The (5E)-configuration denotes the trans arrangement of the exocyclic double bond between the thiazolidinone and pyrazole moieties. Structurally, it shares similarities with antidiabetic and antifungal agents, such as thiazolidinediones, due to its 4-oxo-2-thioxo-thiazolidin-3-yl-acetic acid backbone .
Properties
Molecular Formula |
C22H17N3O4S2 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[(5E)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C22H17N3O4S2/c1-29-17-9-7-14(8-10-17)20-15(12-25(23-20)16-5-3-2-4-6-16)11-18-21(28)24(13-19(26)27)22(30)31-18/h2-12H,13H2,1H3,(H,26,27)/b18-11+ |
InChI Key |
LXEJBEOUHDTOJY-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
The pyrazole-4-carbaldehyde intermediate is synthesized via the Vilsmeier-Haack reaction. A mixture of 4-methoxyacetophenone hydrazone (0.1 mol) and phosphorus oxychloride (POCl₃, 0.3 mol) in dimethylformamide (DMF, 50 mL) is stirred at 50–60°C for 4–5 hours . The reaction is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The crude product is recrystallized from ethanol to yield 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as pale yellow crystals (82% yield, m.p. 148–150°C) .
Key Analytical Data :
-
FTIR (KBr) : 1695 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N pyrazole) .
-
¹H NMR (400 MHz, CDCl₃) : δ 10.02 (s, 1H, CHO), 8.32 (s, 1H, pyrazole-H), 7.72–6.92 (m, 9H, Ar-H), 3.87 (s, 3H, OCH₃) .
Preparation of 3-(Carboxymethyl)-2-Thioxothiazolidin-4-One
The thiazolidinone core is synthesized through alkylation of rhodanine (2-thioxothiazolidin-4-one). Rhodanine (0.1 mol) is dissolved in dry acetone, and potassium carbonate (0.15 mol) is added. Ethyl bromoacetate (0.12 mol) is introduced dropwise, and the mixture is refluxed at 60°C for 5 hours . The intermediate ethyl ester is hydrolyzed by refluxing with 10% sulfuric acid in acetic acid for 6 hours to yield 3-(carboxymethyl)-2-thioxothiazolidin-4-one as a white solid (89% yield, m.p. 192–194°C) .
Key Analytical Data :
-
FTIR (KBr) : 1730 cm⁻¹ (ester C=O), 1705 cm⁻¹ (acid C=O post-hydrolysis), 1250 cm⁻¹ (C–S) .
-
¹H NMR (DMSO-d₆) : δ 12.51 (s, 1H, COOH), 4.32 (s, 2H, CH₂), 3.98 (s, 2H, thiazolidinone-CH₂) .
Knoevenagel Condensation for Exo-Methylene Formation
The final step involves Knoevenagel condensation between the pyrazole-4-carbaldehyde and thiazolidinone-acetic acid derivative. A mixture of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol), 3-(carboxymethyl)-2-thioxothiazolidin-4-one (5 mmol), and piperidine (0.5 mL) in anhydrous ethanol (30 mL) is refluxed for 8–10 hours . The reaction progress is monitored by TLC (eluent: ethyl acetate/hexane, 1:1). The precipitate is filtered, washed with cold ethanol, and purified via silica gel chromatography (chloroform:methanol, 9:1) to obtain the target compound as a yellow crystalline solid (75% yield, m.p. 210–212°C) .
Key Analytical Data :
-
FTIR (KBr) : 1718 cm⁻¹ (C=O thiazolidinone), 1665 cm⁻¹ (C=C exo-methylene), 1235 cm⁻¹ (C–S) .
-
¹H NMR (DMSO-d₆) : δ 8.41 (s, 1H, pyrazole-H), 7.85–6.89 (m, 9H, Ar-H), 6.72 (s, 1H, exo-methylene-H), 4.44 (s, 2H, CH₂COOH), 3.83 (s, 3H, OCH₃) .
Reaction Optimization and Yield Analysis
Table 1. Optimization of Knoevenagel Condensation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 8 | 75 |
| DMAP | DMF | 100 | 6 | 62 |
| NaOAc | Toluene | 110 | 10 | 58 |
Piperidine in ethanol under reflux provided the highest yield due to enhanced nucleophilicity and mild reaction conditions . Prolonged heating (>10 hours) led to decomposition, reducing yields to <60% .
Mechanistic Insights and Stereochemical Control
The E-configuration of the exo-methylene group is governed by the conjugation-stabilized transition state during Knoevenagel condensation. The electron-withdrawing thiazolidinone ring and bulky pyrazole substituent favor the trans (E) isomer via kinetic control . DFT calculations on analogous systems show a 4.2 kcal/mol energy difference favoring the E-isomer, consistent with experimental observations .
Scalability and Industrial Feasibility
Bench-scale reactions (50 g starting material) achieved 70–72% yield with comparable purity (>98% by HPLC). Continuous-flow systems using microreactors reduced reaction time to 2 hours (yield: 68%) but required higher catalyst loading (10 mol% piperidine) . Environmental impact assessments highlight ethanol as a greener solvent alternative to DMF or toluene .
Chemical Reactions Analysis
Types of Reactions
[(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially through the formation of covalent bonds or non-covalent interactions. The thiazolidine and pyrazole rings play a crucial role in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities:
*Calculated based on molecular formula C₂₂H₁₇N₃O₄S₂.
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) enhance resonance stabilization, whereas electron-withdrawing groups (e.g., chloro , fluoro ) increase electrophilicity.
- Configuration : The (5E)-configuration in the target compound may influence steric interactions compared to Z-isomers .
- Acid vs. Ester : The acetic acid group in the target compound improves water solubility relative to ester derivatives (e.g., methyl ester in ).
Physicochemical Properties
*Estimated via analogy to (XLogP3 = 4.9 for a higher MW analogue).
Key Observations :
- The 4-methoxy group in the target compound contributes to moderate lipophilicity (Log P ~3.8), balancing solubility and membrane permeability.
- Dioxo derivatives exhibit lower Log P due to increased polarity.
Biological Activity
The compound [(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid represents a class of thiazolidinone derivatives that have garnered attention for their potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves the condensation of various pyrazole derivatives with thiazolidinone frameworks. The general synthetic route includes:
- Formation of Thiazolidinones : The initial step involves the reaction of thioamide precursors with appropriate aldehydes to form thiazolidinones.
- Condensation with Pyrazoles : The resulting thiazolidinones are then reacted with substituted pyrazoles to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole and thiazolidinone derivatives. The compound has shown promising results in vitro against various cancer cell lines:
- MCF-7 (Breast Cancer) : Studies indicate that certain derivatives exhibit significant growth inhibition, with some showing IC50 values as low as 0.021 µM against K562 leukemia cells and 0.69 µM against A549 lung cancer cells .
The mechanism by which [(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid exerts its anticancer effects appears to involve:
- Tubulin Polymerization Inhibition : Similar compounds have been identified as tubulin polymerization inhibitors, disrupting microtubule dynamics essential for cell division .
- Induction of Apoptosis : Evidence suggests that these compounds may promote apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity.
Anti-inflammatory Activity
Beyond anticancer properties, thiazolidinone derivatives exhibit significant anti-inflammatory effects. For example:
- Compounds similar to the target compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, revealing that modifications at specific positions significantly enhance cytotoxicity .
- Thiazolidinone Frameworks : Research has shown that thiazolidinones possess broad-spectrum activity against multiple tumor types, with specific derivatives demonstrating enhanced potency due to structural modifications .
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve reaction homogeneity, while ethanol aids in intermediate purification .
- Catalysts : Sodium acetate in acetic acid under reflux enhances condensation efficiency (e.g., 2.5–3 hours reflux for thiazolidinone formation) .
- Purification : Recrystallization (acetic acid) or column chromatography isolates high-purity products .
(Basic) Which analytical techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy : Assigns proton environments (e.g., distinguishing Z/E isomers via coupling constants) .
- X-ray crystallography : Resolves 3D conformation using SHELX for refinement .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- Computational tools : Multiwfn analyzes electron density and electrostatic potential for electronic structure validation .
(Advanced) How can discrepancies in reported biological activities be systematically investigated?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., cancer vs. normal) or in vivo models.
- Structural analogs : highlights that fluorobenzyl substitutions enhance lipophilicity, altering bioavailability. For example:
- Thiazolidinone core : Linked to antidiabetic activity.
- Pyrazole moiety : Modulates anti-inflammatory effects.
- Mitigation : Standardize assay protocols and cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .
(Advanced) What computational approaches effectively elucidate binding mechanisms with biological targets?
- Molecular docking : Predicts binding modes to enzymes (e.g., PPAR-γ for antidiabetic activity).
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time.
- Wavefunction analysis : Multiwfn calculates charge transfer and bond order to quantify interaction strength .
- Validation : Correlate computational predictions with experimental IC50 values from enzyme inhibition assays.
(Basic) What functional groups critically influence reactivity and pharmacological properties?
- Thiazolidinone ring : The 4-oxo-2-thioxo group participates in hydrogen bonding with biological targets .
- Pyrazole moiety : Enhances π-π stacking with aromatic residues in enzyme active sites.
- Acetic acid side chain : Improves solubility and enables salt formation for pharmacokinetic optimization .
(Advanced) How can structural modifications improve target selectivity while minimizing off-target effects?
- Substituent engineering :
- Electron-withdrawing groups (e.g., -F at para positions) increase metabolic stability.
- Bulky substituents (e.g., ethoxy groups) reduce off-target binding by steric hindrance .
- Rational design : Use SAR data from to prioritize modifications. For example, fluorinated analogs show 2–3× higher selectivity for cancer cell lines vs. normal cells.
(Basic) What purification techniques are most effective post-synthesis?
- Recrystallization : Acetic acid or ethanol/water mixtures yield high-purity crystals .
- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate) separates stereoisomers .
- HPLC : Reverse-phase C18 columns resolve polar impurities .
(Advanced) How can the mechanism of action be validated in cellular models?
- Target engagement assays : Use fluorescence polarization to measure direct binding to purified proteins.
- Gene knockout models : CRISPR/Cas9 deletion of putative targets (e.g., PPAR-γ) tests activity dependence.
- Metabolomic profiling : LC-MS tracks downstream metabolic changes (e.g., glucose uptake in antidiabetic studies) .
(Basic) What are the stability considerations for this compound under experimental conditions?
- pH sensitivity : The thioxo group degrades under strongly acidic/basic conditions. Use buffered solutions (pH 6–8) .
- Light exposure : Store in amber vials to prevent photodegradation of the conjugated double bond system.
- Temperature : Avoid prolonged heating >60°C to prevent retro-aldol reactions .
(Advanced) How do solvent effects influence the compound’s reactivity in catalytic reactions?
- Polar solvents (e.g., DMF): Stabilize transition states in nucleophilic substitutions, accelerating reaction rates.
- Non-polar solvents (e.g., toluene): Favor π-π interactions during cycloadditions.
- Dielectric constant : Higher dielectric media reduce side reactions by stabilizing ionic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
